An In-depth Technical Guide to the Synthesis of Sulconazole
An In-depth Technical Guide to the Synthesis of Sulconazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for sulconazole (B1214277), a broad-spectrum imidazole (B134444) antifungal agent. It details the chemical intermediates, reaction protocols, and quantitative data to support research, development, and manufacturing activities.
Introduction
Sulconazole, chemically known as (±)-1-[2,4-dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole, is a topical antifungal agent effective against a wide range of dermatophytes and yeasts. Its therapeutic action stems from the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This guide focuses on the chemical synthesis of sulconazole nitrate (B79036), the commercially available salt form, outlining the primary synthetic routes and key chemical transformations.
Primary Synthesis Pathway
The most common and industrially relevant synthesis of sulconazole proceeds through a multi-step pathway, commencing with the preparation of a key chloro-alcohol intermediate, followed by chlorination, and finally, a nucleophilic substitution to introduce the thioether moiety. The resulting sulconazole base is then converted to its nitrate salt for enhanced stability and solubility.
The overall synthesis can be summarized in the following key stages:
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Stage 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.
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Stage 2: Chlorination of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol to yield 1-(2,4-dichloro-β-chlorophenethyl)-imidazole.
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Stage 3: Synthesis of Sulconazole via reaction with 4-chlorobenzylthiol.
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Stage 4: Formation of Sulconazole Nitrate.
Chemical Intermediates
The key chemical intermediates in the primary synthesis pathway of sulconazole are listed in the table below.
| Intermediate Name | Chemical Structure | Molecular Formula |
| 2-Bromo-2',4'-dichloroacetophenone (B130626) | 0&cht=tx&chl=C8H5BrCl2O"> | |
| 2',4'-Dichloro-2-(1H-imidazol-1-yl)acetophenone | 0&cht=tx&chl=C11H8Cl2N2O"> | |
| 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | 0&cht=tx&chl=C11H10Cl2N2O"> | |
| 1-(2,4-dichloro-β-chlorophenethyl)-imidazole | 0&cht=tx&chl=C11H9Cl3N2"> | |
| 4-chlorobenzylthiol | 0&cht=tx&chl=C7H7ClS"> | |
| Sulconazole (base) | 0&cht=tx&chl=C18H15Cl3N2S"> |
Experimental Protocols & Data
This section provides detailed experimental methodologies for the key reactions in the sulconazole synthesis pathway, along with quantitative data where available.
Stage 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
This key intermediate can be synthesized via two primary routes:
Route A: From 2-Bromo-2',4'-dichloroacetophenone and Imidazole
This route involves a two-step process: first, the synthesis of 2',4'-Dichloro-2-(1H-imidazol-1-yl)acetophenone, followed by its reduction.
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Step 1a: Synthesis of 2-Bromo-2',4'-dichloroacetophenone
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Protocol: To a solution of 2',4'-dichloroacetophenone (B156173) (0.267 mol) in methanol (B129727) (100 g), bromine (0.267 mol) is added dropwise at a temperature of 45-50°C. After the addition is complete, methanol is evaporated under reduced pressure. The resulting concentrate is dissolved in toluene (B28343) (120 g) and washed with water (3 x 100 ml). The toluene is then distilled off under reduced pressure to yield crude 2-bromo-2',4'-dichloroacetophenone as a brown oil.[1]
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Step 1b: Synthesis of 2',4'-Dichloro-2-(1H-imidazol-1-yl)acetophenone
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Protocol: The synthesis involves the nucleophilic substitution reaction of imidazole with 2-bromo-2',4'-dichloroacetophenone.[2] Specific experimental details for this step are not extensively documented in publicly available literature but would typically involve reacting the two components in a suitable solvent with a base.
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Step 2: Reduction to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
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Protocol: In a 1000 mL three-necked flask, 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone is dissolved in 300 mL of methanol. Potassium borohydride (B1222165) is added in batches, and the mixture is slowly heated to reflux. The reaction is monitored by thin-layer chromatography. After completion, methanol is removed by distillation under reduced pressure. The concentrate is adjusted to pH 4-5 with 5% hydrochloric acid and then to pH 7-8 with 5% sodium bicarbonate solution to precipitate the product. The solid is collected by filtration, washed with water, dried, and recrystallized.[3][4]
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Route B: From 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) and Imidazole
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Protocol: Imidazole, sodium hydroxide (B78521) flakes, and PEG600 are added to dimethylformamide (DMF) in a reaction vessel. The mixture is heated to 110-115°C for 1 hour and then cooled to 50-55°C. A DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol is then added dropwise while maintaining the temperature. After the addition, the reaction is kept at this temperature for 1 hour before being heated to 110-115°C for 4 hours. The mixture is then cooled, and water is added to precipitate the crude product, which is then collected by filtration, dried, and recrystallized from toluene.[5]
| Parameter | Route A (Step 2)[3][4] | Route B[5] |
| Yield | 90.5% | Not specified |
| Melting Point (°C) | 134-135 | Not specified |
| Starting Materials | 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone, Potassium borohydride, Methanol | 2-chloro-1-(2,4'-dichlorophenyl)-ethanol, Imidazole, Sodium hydroxide, PEG600, DMF |
| Reaction Temperature | Reflux | 110-115°C |
| Reaction Time | Not specified | 5 hours |
Stage 2: Chlorination of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
Stage 3: Synthesis of Sulconazole Base
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Protocol: A thiolate salt of 4-chlorobenzylthiol is prepared first by reacting it with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. A solution of 1-(2,4-dichloro-β-chlorophenethyl)-imidazole in the same solvent is then added dropwise to the thiolate salt suspension. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.[7]
Stage 4: Formation of Sulconazole Nitrate
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Protocol: The reaction from Stage 3 is quenched with water, and the sulconazole base is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried. The solvent is then removed under reduced pressure to yield the crude sulconazole base. This base is dissolved in a suitable solvent like ethanol (B145695) and treated with a stoichiometric amount of nitric acid to precipitate sulconazole nitrate. The final product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.[7]
| Parameter | Stage 3 & 4 (Hypothetical Data)[7] |
| Overall Yield | ~70-85% |
| Purity (HPLC) | >98.0% |
| Key Reaction Conditions | Room temperature, overnight reaction |
Visualizing the Synthesis Pathway
The following diagrams illustrate the chemical transformations and workflows described in this guide.
Caption: The primary synthetic pathway for sulconazole nitrate.
Caption: Experimental workflow for the reduction step in Stage 1 (Route A).
Caption: Experimental workflow for the final thioether formation and salt formation steps.
Conclusion
This technical guide has detailed the primary synthetic pathway for sulconazole, providing insights into the key chemical intermediates and reaction protocols. The synthesis is a robust multi-step process that is amenable to industrial-scale production. The quantitative data, while in some cases hypothetical due to the proprietary nature of pharmaceutical manufacturing, provides a solid foundation for process development and optimization. The provided workflows and pathway diagrams offer a clear visual representation of the chemical transformations involved. This guide serves as a valuable resource for professionals in the fields of medicinal chemistry, process chemistry, and drug development.
References
- 1. Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone [benchchem.com]
- 2. [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Semantic Scholar [semanticscholar.org]
- 3. (Z)-2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone oxime [chembk.com]
- 4. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
- 5. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 6. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
